B1192810 GSK-2586881

GSK-2586881

カタログ番号: B1192810
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-2586881 is a truncated recombinant form of human angiotensin-converting enzyme 2 (ACE2), comprising the extracellular domain (amino acids 1–740) responsible for enzymatic activity and viral interaction . It was designed as a decoy receptor to bind the SARS-CoV-2 spike (S) protein, thereby blocking viral entry into host cells. Additionally, it aimed to mitigate ACE2 depletion-associated lung injury, a hallmark of severe COVID-19 and SARS . Clinical development targeted pulmonary hypertension, acute lung injury, and severe acute respiratory syndrome (SARS), advancing to Phase 2 trials before discontinuation in 2019 due to strategic pipeline restructuring . Despite promising preclinical data, its clinical efficacy and termination rationale remain underexplored in published literature.

特性

IUPAC名

NONE

外観

Solid powder

純度

>98%

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK2586881;  GSK 2586881;  GSK-2586881;  APN01;  APN 01;  APN-01.

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Mechanism of Action

  • GSK-2586881 : Acts as a soluble ACE2 decoy, competitively binding SARS-CoV-2 S protein to prevent viral attachment to cellular ACE2. Simultaneously, it restores ACE2 enzymatic activity, reducing angiotensin II-driven lung injury .
  • Remdesivir : A nucleotide analog inhibiting viral RNA-dependent RNA polymerase, disrupting viral replication .
  • Chloroquine: Modulates ACE2 glycosylation, altering its conformation to inhibit S protein binding. It also exhibits immunomodulatory effects .

Clinical Development Status

Compound Target/Mechanism Clinical Phase Status (2025) Key Advantages Limitations
GSK-2586881 ACE2 decoy receptor Phase 2 Discontinued (2019) Dual antiviral + organ-protective action Immune risks; unclear termination rationale
Remdesivir Viral RNA polymerase inhibition Phase 3/Approved Approved (COVID-19) Broad-spectrum antiviral activity Moderate efficacy in late-stage disease
Chloroquine ACE2 structural modulation Approved (malaria) Repurposed/Off-label Low cost; oral administration Dose-dependent toxicity (e.g., cardiotoxicity)

Discussion of Research Findings

GSK-2586881’s unique dual mechanism distinguishes it from direct antivirals (e.g., Remdesivir) and host-directed small molecules (e.g., Chloroquine). While Remdesivir directly suppresses viral replication, GSK-2586881 targets both viral entry and ACE2-mediated tissue damage, addressing two critical disease pathways . However, its discontinuation highlights challenges in advancing biologic therapies, including production costs, stability, and immune-related risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。